molecular formula C12H15BrCl2N4 B6616314 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride CAS No. 853679-35-3

6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride

Cat. No.: B6616314
CAS No.: 853679-35-3
M. Wt: 366.08 g/mol
InChI Key: GCULJJQJBKDVSK-UHFFFAOYSA-N
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Description

6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is a chemical compound with the molecular formula C12H13BrN4·2HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride typically involves the bromination of quinazoline derivatives followed by the introduction of a piperazine moiety. One common method involves the reaction of 6-bromoquinazoline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazoline: A precursor in the synthesis of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride.

    4-(Piperazin-1-yl)quinazoline: Lacks the bromine atom but shares similar structural features.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the piperazine moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Biological Activity

6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bromine atom at position 6 and a piperazine moiety at position 4 of the quinazoline ring. Its molecular formula is C12H13BrN4C_{12}H_{13}BrN_4 with a molecular weight of approximately 284.16 g/mol. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound has shown promise in:

  • Antimicrobial Activity : It exhibits broad-spectrum antibacterial properties, particularly against Gram-positive bacteria, by inhibiting protein synthesis through binding to the bacterial ribosome .
  • Anticancer Properties : Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Target/Pathway Effect Reference
AntimicrobialBacterial ribosomeInhibition of protein synthesis
AnticancerKinase inhibitionReduction in cell proliferation
AntileishmanialLeishmania parasitesHigh affinity for parasite targets

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant bactericidal activity against various strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 75 µM .
  • Anticancer Activity : In vitro studies have shown that this compound can effectively inhibit the growth of cancer cell lines by targeting specific kinases. For instance, it was found to arrest cell cycle progression in breast cancer cells, leading to apoptosis .
  • Antileishmanial Activity : Research indicated that derivatives of quinazoline, including this compound, displayed potent antileishmanial activity against Leishmania donovani, suggesting its potential as a therapeutic agent for treating leishmaniasis .

Properties

IUPAC Name

6-bromo-4-piperazin-1-ylquinazoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4.2ClH/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17;;/h1-2,7-8,14H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCULJJQJBKDVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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